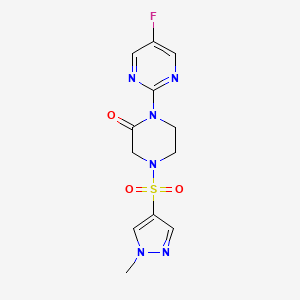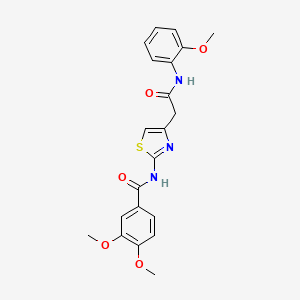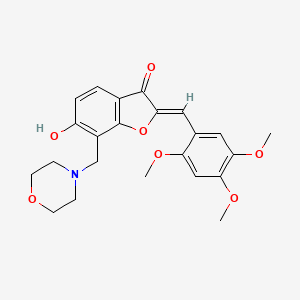
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves the inhibition of several enzymes, including PARP-1, CDKs, and ATR. This inhibition leads to the disruption of various cellular processes such as DNA repair, cell cycle regulation, and inflammation, ultimately resulting in the death of cancer cells and suppression of inflammation.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and suppress the immune response. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one in lab experiments include its potent inhibitory activity against several enzymes, its favorable pharmacokinetic profile, and its low toxicity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one. These include:
1. Further studies to determine its efficacy and safety in humans
2. Investigation of its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases
3. Development of more potent and selective inhibitors of the enzymes targeted by 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a promising compound with potential applications in the treatment of various diseases. Its potent inhibitory activity against several enzymes, favorable pharmacokinetic profile, and low toxicity make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in combination with other drugs.
Synthesemethoden
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves several steps, including the reaction of 5-Fluoropyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 1-methyl-4-piperidone and sulfonyl chloride. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit several enzymes, including PARP-1, CDKs, and ATR, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and inflammation.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-7-10(6-16-17)23(21,22)18-2-3-19(11(20)8-18)12-14-4-9(13)5-15-12/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERVYHSSGFYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)
![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)
